4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-13-17-12-16(31(26,27)25-7-9-28-10-8-25)5-6-18(17)29-19(13)21-23-20(24-30-21)14-3-2-4-15(22)11-14/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZISLRWNCEFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that morpholines in drugs can enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target. This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, suggesting that this compound may also influence a range of biochemical pathways.
Pharmacokinetics
It’s known that morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability. This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, these compounds increase dramatically under cellular damage. This suggests that this compound might have similar effects at the molecular and cellular level.
Biological Activity
The compound 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
- Molecular Formula : C₁₄H₁₅ClN₂O₃S
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study focused on melanoma cells, compounds with similar oxadiazole structures exhibited significant cytotoxicity. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the S phase, suggesting that the compound may serve as a potential chemotherapeutic agent .
Antibacterial Activity
The antibacterial properties of related oxadiazole derivatives have been extensively studied. Compounds containing the oxadiazole moiety have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. In vitro assays revealed that these compounds exert their effects by inhibiting bacterial growth through disruption of cellular processes .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Studies have shown that derivatives containing sulfonamide groups exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions related to enzyme dysregulation, including Alzheimer's disease and gastrointestinal disorders .
Case Studies
Several case studies have highlighted the biological activity of compounds similar to 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine:
- Cytotoxicity Study : A derivative with a similar structure was tested against human melanoma cells (VMM917), showing a selective cytotoxic effect with an IC50 value significantly lower than conventional chemotherapeutics .
- Antibacterial Screening : A series of synthesized oxadiazole compounds were screened for antibacterial activity and showed promising results against multiple bacterial strains, indicating their potential use in developing new antibiotics .
Data Table
Scientific Research Applications
Molecular Formula
The molecular formula is with a molecular weight of approximately 404.89 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
Compounds similar to 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine have demonstrated anticancer activity against several cancer cell lines. The presence of the benzofuran and oxadiazole moieties has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
Research into related compounds suggests that they may possess anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory pathways, thus providing a basis for further investigation into this compound's potential as an anti-inflammatory agent .
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Studies on related compounds have shown their potential use in organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light efficiently and convert it into electrical energy .
Synthesis and Evaluation
A recent study synthesized various derivatives of oxadiazole compounds and evaluated their biological activities. The results indicated that modifications in the side chains significantly affected their antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug development .
Clinical Trials
While specific clinical trials involving this exact compound may be limited, related oxadiazole derivatives have undergone various stages of clinical evaluation for their efficacy against resistant bacterial strains and cancer types. These trials emphasize the need for continued research into similar compounds to understand their full therapeutic potential .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Key Structural Features and Calculated Properties
Key Observations:
The 1,3-oxazole in offers reduced aromatic stability relative to oxadiazole, which may affect binding affinity in enzymatic pockets .
Substituent Effects: The 3-chlorophenyl group in the target compound and introduces steric and electronic effects distinct from the 4-methylphenyl in , altering hydrophobic interactions and metabolic stability. Replacing morpholine with thiomorpholine (as in ) increases lipophilicity (XLogP3: 4.8 vs.
Linker Modifications :
- The sulfonyl group in the target compound and enhances hydrogen-bond acceptor capacity (TPSA ~80–81 Ų) compared to the sulfanyl group in (TPSA: 95 Ų), which may reduce passive diffusion but improve target binding specificity .
Conformational and Electronic Properties
- Dihedral Angles : highlights the importance of C–S–N–C dihedral angles in sulfonamide-containing compounds, which influence spatial orientation and intermolecular interactions. The target compound’s benzofuran-oxadiazole system likely adopts a planar conformation, optimizing π-π stacking with aromatic residues in biological targets .
Notes
Computational Tools : Multiwfn and SHELX are critical for analyzing electronic properties and crystallographic data, respectively.
Knowledge Gaps: Specific biological activity, synthetic yields, and pharmacokinetic data for the target compound require further experimental validation.
Design Recommendations : Introducing polar groups (e.g., hydroxyl) to the morpholine ring could balance lipophilicity and solubility for improved drug-likeness.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?
Answer:
The synthesis typically involves multi-step protocols, focusing on constructing the benzofuran-oxadiazole core followed by sulfonation and morpholine coupling. Key steps include:
- Palladium-catalyzed cyclization for oxadiazole formation, using nitroarenes and formic acid derivatives as CO surrogates to optimize atom economy .
- Microwave-assisted synthesis for accelerated heterocycle formation, reducing reaction times (e.g., 1-propanol as solvent, NaOH as base, 80–100°C for 2–4 hours) .
Critical Conditions:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C (microwave) | ↑ Cyclization | |
| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | ↑ Oxadiazole | |
| Solvent | 1-Propanol or DMF | ↑ Solubility |
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for the sulfonyl-morpholine moiety be resolved?
Answer:
Contradictions often arise from dynamic conformational changes or crystal packing effects. Methodological approaches include:
- Variable-temperature NMR : To detect rotational barriers in the sulfonyl-morpholine bond, identifying slow exchange regimes .
- X-ray crystallography : Compare experimental bond lengths/angles (e.g., S–O bond: ~1.43 Å) with DFT-optimized structures to confirm static vs. dynamic disorder .
- 2D NOESY : Map spatial proximity of morpholine protons to adjacent substituents, resolving ambiguities in stereoelectronic effects .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ within 2 ppm error) .
- ¹H/¹³C NMR : Assign protons adjacent to electron-withdrawing groups (e.g., sulfonyl: δ 7.5–8.5 ppm for aromatic protons; morpholine: δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve regiochemistry of the 1,2,4-oxadiazole ring and sulfonyl-morpholine connectivity .
Advanced: What strategies optimize bioactivity through modifications to the oxadiazole or benzofuran rings?
Answer:
- Structure-activity relationship (SAR) studies :
- Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-chlorophenyl position to enhance π-stacking with target proteins .
- Benzofuran methylation : The 3-methyl group reduces steric hindrance, improving binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
Example Modifications:
| Modification Site | Functional Group | Bioactivity Trend | Reference |
|---|---|---|---|
| Oxadiazole C-5 | CF₃ | ↑ Enzyme inhibition | |
| Benzofuran C-3 | CH₃ | ↑ Selectivity |
Advanced: How can computational methods predict the compound’s solubility and stability under physiological conditions?
Answer:
- Molecular dynamics (MD) simulations : Model hydration free energy to predict solubility (correlate with logP values: target < 3 for oral bioavailability) .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess oxidative stability (e.g., gaps > 4 eV suggest resistance to metabolic degradation) .
- pKa prediction tools : Estimate sulfonyl group acidity (pKa ~1–2) to guide salt formulation for enhanced solubility .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate sulfonyl-morpholine byproducts .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC) .
Advanced: How does the 3-chlorophenyl group influence electronic properties, and how is this experimentally validated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
